molecular formula C12H7Cl3O3S B2867613 Phenyl 2,4,5-trichlorobenzenesulfonate CAS No. 105582-99-8

Phenyl 2,4,5-trichlorobenzenesulfonate

Cat. No.: B2867613
CAS No.: 105582-99-8
M. Wt: 337.6
InChI Key: ZCHTYQBVAYYLRI-UHFFFAOYSA-N
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Description

Contextualization within Sulfonate Ester Chemistry Research

Sulfonate esters are a significant class of organic compounds, recognized for their roles as excellent leaving groups in nucleophilic substitution reactions and as protecting groups in multi-step syntheses. nih.goviucr.org The field of arene-sulfonates, in particular, has been explored for a considerable time in synthetic organic chemistry. nih.goviucr.org A key area of investigation within this class of compounds is the competition between the cleavage of the carbon-oxygen (C–O) bond and the sulfur-oxygen (S–O) bond when reacting with nucleophiles. nih.goviucr.org

The regioselectivity of this cleavage is influenced by factors such as the basicity of the attacking nucleophile and the electronic properties of the substituents on the sulfonyl group. nih.goviucr.org Phenyl 2,4,5-trichlorobenzenesulfonate was synthesized as part of a broader investigation into these factors. nih.gov By creating various arene-sulfonate analogues, researchers aim to systematically study how substituents on the aryl rings influence the competition between C–O and S–O bond fission, particularly in reactions with nitrogen nucleophiles. nih.gov

Academic Significance and Research Gaps

The primary academic significance of this compound lies in its role as a model compound for detailed structural and mechanistic studies. Its synthesis and subsequent analysis by X-ray crystallography have provided precise data on its molecular geometry and the interactions governing its crystal packing.

Detailed Research Findings:

The compound was successfully synthesized via a nucleophilic substitution reaction. nih.govnih.gov The process involves dissolving phenol (B47542) in chilled dichloromethane, adding pyridine (B92270) as a base, and then adding 2,4,5-trichlorobenzenesulfonyl chloride portion-wise under a nitrogen atmosphere. nih.gov The reaction is initially stirred at low temperature (273 K) before being allowed to proceed at room temperature. nih.gov The final product is purified by recrystallization to yield colorless, needle-like crystals. nih.gov

The molecular structure reveals that the two aryl rings (the phenyl group and the trichlorophenyl group) are oriented gauche to each other with respect to the sulfonate S–O bond. nih.govnih.gov Detailed crystallographic analysis has provided precise measurements of its molecular geometry. nih.govnih.gov

Selected Properties of this compound
PropertyValueReference
Molecular FormulaC₁₂H₇Cl₃O₃S nih.govnih.gov
Melting Point380–381 K nih.gov
C–S–O–C Torsion Angle-70.68 (16)° nih.govnih.gov
Inclination Between Rings72.40 (7)° nih.govnih.gov

A significant finding from the crystal structure analysis is the role of C—Cl⋯π interactions in the solid state. nih.govnih.gov These non-covalent interactions link the molecules together, forming ribbons that propagate along the crystal axis. nih.gov These ribbons are further linked by weaker C—Cl⋯π interactions, forming layers. nih.gov Such detailed structural information is valuable for the fields of crystal engineering and supramolecular chemistry.

Research Gaps:

While the synthesis and solid-state structure of this compound are well-documented, its reactivity and solution-phase behavior remain largely unexplored in the available literature. The initial purpose of its synthesis was to serve as an analogue in studies of C–O versus S–O bond fission. nih.gov However, detailed kinetic and mechanistic studies on its reactions with various nucleophiles have not been extensively reported. A significant research gap exists in understanding how the specific substitution pattern of the three chlorine atoms on the benzenesulfonate (B1194179) ring quantitatively affects its reactivity and the regioselectivity of nucleophilic attack compared to other sulfonate esters. Further research could focus on quantifying its reaction rates and product distributions with a diverse range of nucleophiles to fully elucidate the electronic and steric effects at play.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl 2,4,5-trichlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O3S/c13-9-6-11(15)12(7-10(9)14)19(16,17)18-8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHTYQBVAYYLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of Phenyl 2,4,5 Trichlorobenzenesulfonate

Established Synthetic Routes

The principal and most well-documented method for synthesizing Phenyl 2,4,5-trichlorobenzenesulfonate involves the reaction of phenol (B47542) with 2,4,5-trichlorobenzenesulfonyl chloride. nih.govnih.gov This approach is a classic example of sulfonate ester formation.

Nucleophilic Substitution Reactions in Sulfonate Synthesis

The formation of this compound is achieved via a nucleophilic substitution reaction. nih.govnih.gov In this process, the oxygen atom of the hydroxyl group in phenol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically facilitated by a base, such as pyridine (B92270), which serves to deprotonate the phenol, thereby increasing its nucleophilicity, and also to neutralize the hydrochloric acid byproduct. nih.govresearchgate.net The general reaction can be represented as follows:

Ar-SO₂Cl + Ar'-OH → Ar-SO₂-OAr' + HCl

Where Ar is the 2,4,5-trichlorophenyl group and Ar' is the phenyl group.

The use of a base is crucial for driving the reaction to completion. eurjchem.com Various amine bases can be employed, and the choice of base and solvent can influence the reaction rate and yield. eurjchem.com Dichloromethane is a commonly used solvent for this synthesis. nih.gov

Reactant Precursor Chemistry and Selectivity

The two key precursors for this synthesis are phenol and 2,4,5-trichlorobenzenesulfonyl chloride. Phenol is a widely available aromatic alcohol. chemistrysteps.com Its reactivity is governed by the hydroxyl group, which activates the aromatic ring towards electrophilic substitution and provides the nucleophilic oxygen for the sulfonylation reaction. libretexts.org

2,4,5-Trichlorobenzenesulfonyl chloride is a more specialized reagent. It can be prepared from 2,4,5-trichloroaniline (B140166) through a series of reactions involving diazotization followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst. Another route involves the direct chlorosulfonation of 1,2,4-trichlorobenzene. The multiple chlorine substituents on the benzene (B151609) ring of the sulfonyl chloride make it highly reactive and impart specific electronic properties to the final product. solubilityofthings.com

The selectivity of the reaction is high, with the sulfonylation occurring exclusively at the hydroxyl group of the phenol, rather than on the aromatic ring. This is because the oxygen atom is a much stronger nucleophile than the carbon atoms of the phenyl ring under these reaction conditions.

Mechanistic Investigations of Formation Reactions

Understanding the mechanism of the reaction between phenol and sulfonyl chloride is key to optimizing the synthesis and exploring its scope.

Proposed Reaction Mechanisms (e.g., between phenol and sulfonyl chloride)

The reaction between an alcohol or phenol and a sulfonyl chloride in the presence of a base like pyridine is generally accepted to proceed through a nucleophilic substitution at the sulfur atom. researchgate.netyoutube.com The proposed mechanism involves the following steps:

Activation of Phenol: The base (e.g., pyridine) deprotonates the phenol to form a more nucleophilic phenoxide ion.

Nucleophilic Attack: The phenoxide ion attacks the electrophilic sulfur atom of the 2,4,5-trichlorobenzenesulfonyl chloride. This attack leads to the formation of a transient trigonal bipyramidal intermediate. cdnsciencepub.com

Leaving Group Departure: The chloride ion, a good leaving group, is expelled from the intermediate.

Product Formation: The final product, this compound, is formed.

An alternative pathway, particularly with pyridine as the base, involves the initial formation of a highly reactive sulfonylpyridinium salt. This salt then readily reacts with the phenol. youtube.com

Reactant 1Reactant 2BaseSolventProduct
Phenol2,4,5-Trichlorobenzenesulfonyl chloridePyridineDichloromethaneThis compound

Kinetic and Thermodynamic Considerations

The kinetics of sulfonate ester formation from phenols and sulfonyl chlorides have been studied. osti.gov The reaction is typically second order, being first order in both the phenol and the sulfonyl chloride. The rate of the reaction is influenced by the electronic nature of the substituents on both the phenol and the sulfonyl chloride. Electron-withdrawing groups on the sulfonyl chloride, such as the chlorine atoms in 2,4,5-trichlorobenzenesulfonyl chloride, increase the electrophilicity of the sulfur atom and thus accelerate the reaction. researchgate.net Conversely, electron-donating groups on the phenol would increase its nucleophilicity and also increase the reaction rate.

Exploratory Synthetic Approaches and Derivatives

While the reaction of phenol with 2,4,5-trichlorobenzenesulfonyl chloride is the standard method, other potential synthetic routes could be explored. For instance, the direct coupling of sulfonic acids with phenols can be achieved using activating agents. ileechem.com However, these methods are often less direct than the sulfonyl chloride route.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and obtaining a unique molecular fingerprint of the compound.

FT-IR spectroscopy is instrumental in identifying the key functional groups within the Phenyl 2,4,5-trichlorobenzenesulfonate molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The sulfonate ester group (-SO₂-O-) is particularly prominent in the IR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds give rise to strong absorption bands, typically observed in the ranges of 1373–1311 cm⁻¹ and 1177–1140 cm⁻¹, respectively. znaturforsch.com The stretching vibration of the S-O-C ester linkage also produces a characteristic band. Additionally, the spectrum will feature absorptions corresponding to the aromatic rings, including C=C stretching within the rings and C-H stretching. The presence of multiple chlorine substituents on one of the benzene (B151609) rings will also influence the fingerprint region of the spectrum.

Table 1: Predicted FT-IR Spectral Data for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100-3000Medium-Weak
Aromatic C=CStretching1600-1450Medium
S=O (Sulfonate)Asymmetric Stretching~1370Strong
S=O (Sulfonate)Symmetric Stretching~1170Strong
S-O-C (Ester)Stretching1000-960Medium
C-ClStretching850-550Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants of ¹H and ¹³C nuclei, a complete structural map of this compound can be constructed.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the seven protons distributed across its two distinct aromatic rings.

Phenyl Ring (phenoxy group): This ring contains five protons. Due to the electron-withdrawing effect of the adjacent sulfonate group, these signals will appear in the aromatic region, likely between δ 7.2 and 7.6 ppm. The protons ortho to the ester linkage (H-2', H-6') will be the most deshielded, followed by the para proton (H-4'), and then the meta protons (H-3', H-5'). A complex multiplet pattern is expected due to spin-spin coupling between these adjacent protons.

2,4,5-Trichlorophenyl Ring: This ring has only two protons, located at the C-3 and C-6 positions. These protons are in different chemical environments and are not adjacent, so they are expected to appear as two distinct singlets. The proton at C-6 (H-6), being positioned between two chlorine atoms, would likely be more deshielded than the proton at C-3 (H-3). The strong electron-withdrawing nature of the sulfonyl group and the three chlorine atoms will shift these signals significantly downfield, likely above δ 7.8 ppm.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-3', H-4', H-5'~7.2-7.5Multiplet (m)3H
H-2', H-6'~7.5-7.7Multiplet (m)2H
H-3~7.8-8.0Singlet (s)1H
H-6~8.0-8.2Singlet (s)1H

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound has 12 carbon atoms, and due to the lack of symmetry, 12 distinct signals are expected in the proton-decoupled spectrum.

Phenyl Ring Carbons: The six carbons of the phenoxy group will resonate in the typical aromatic region (δ 110-160 ppm). The carbon atom directly attached to the oxygen (C-1') will be the most deshielded in this ring.

2,4,5-Trichlorophenyl Ring Carbons: The carbons in this ring will show significant shifts due to the attached substituents. The carbons bonded to chlorine atoms (C-2, C-4, C-5) and the carbon bonded to the sulfur atom (C-1) will have their resonances shifted downfield. The two protonated carbons (C-3, C-6) and the ipso-carbons can be distinguished based on their chemical environments and by using 2D NMR techniques.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-H (Aromatic)120-135
C-Cl (Aromatic)130-140
C-S (Aromatic)135-145
C-O (Aromatic)150-160

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. pressbooks.pubresearchgate.net An HSQC spectrum of this compound would show cross-peaks connecting the ¹H signal of each of the seven aromatic protons to the ¹³C signal of its corresponding carbon atom. iau.ir This allows for the unambiguous assignment of all protonated carbons in the molecule. mdpi.com

COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. youtube.com For this molecule, the COSY spectrum would be most informative for the phenoxy ring, showing cross-peaks between the ortho and meta protons (H-2'/H-3' and H-5'/H-6') and between the meta and para protons (H-3'/H-4' and H-4'/H-5'). core.ac.uk Conversely, the two isolated protons on the 2,4,5-trichlorophenyl ring (H-3 and H-6) would not show any COSY cross-peaks to other protons, confirming their isolated positions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry serves as a critical tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. Various mass spectrometric techniques offer unique insights into the compound's chemical identity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is pivotal for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, with the chemical formula C₁₂H₇Cl₃O₃S, HRMS can distinguish its exact mass from other molecules with the same nominal mass. The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element. This precise measurement is crucial for unambiguous formula confirmation in complex sample matrices.

Table 1: Theoretical Monoisotopic Mass of this compound. This table details the calculation of the exact mass based on the compound's molecular formula, a key parameter confirmed by HRMS.
ElementCountIsotope Mass (Da)Total Mass (Da)
Carbon (C)1212.000000144.000000
Hydrogen (H)71.0078257.054775
Chlorine (³⁵Cl)334.968853104.906559
Oxygen (O)315.99491547.984745
Sulfur (S)131.97207131.972071

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. Aryl and alkyl sulfonate esters are amenable to GC-MS analysis, often used for trace determination of these compounds. nih.govnih.gov In a typical GC-MS analysis of this compound, the molecule would first be separated from other components on a capillary column before entering the mass spectrometer.

Upon ionization, typically by electron impact (EI), the molecular ion (M⁺) would be formed. Due to the energy of the ionization process, this molecular ion is prone to fragmentation, providing a characteristic mass spectrum that acts as a chemical fingerprint. chemguide.co.uk The most probable fragmentation pathways for this compound would involve the cleavage of the sulfonate ester linkage (S-OAr). This would lead to the formation of several key fragment ions that are useful for structural confirmation.

Table 2: Plausible Mass Fragments of this compound in GC-MS. This table outlines the likely fragment ions and their corresponding mass-to-charge ratios (m/z), which are used to identify the compound.
Plausible Fragment IonFormulam/z (for ³⁵Cl)Description of Loss
[C₆H₅O]⁺C₆H₅O93Cleavage of S-O bond, loss of sulfonyl radical
[C₆H₅]⁺C₆H₅77Loss of phenoxy radical
[C₆H₂Cl₃SO₂]⁺C₆H₂Cl₃SO₂243Cleavage of S-O bond, loss of phenoxy radical
[C₆H₂Cl₃]⁺C₆H₂Cl₃179Loss of SO₂ from the trichlorobenzenesulfonyl cation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For analyzing this compound in complex matrices or when the compound has insufficient volatility for GC, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. shimadzu.comlcms.cz This technique couples the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the compound is first separated on a reversed-phase column. Following elution, it enters the mass spectrometer source, where ionization occurs, commonly via electrospray ionization (ESI). In tandem mass spectrometry, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻) is selected and fragmented in a collision cell to produce specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for quantification at very low levels. lcms.czshimadzu.com This is particularly useful for detecting trace levels of aryl sulfonates in pharmaceutical or environmental samples. shimadzu.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the spatial arrangement of atoms.

Crystal Structure Analysis and Molecular Conformation

The crystal structure of this compound has been determined through single-crystal X-ray diffraction. iucr.orgnih.govnih.gov The analysis reveals that the two aryl rings (the phenyl and the trichlorophenyl groups) are oriented gauche to one another with respect to the sulfonate S-O bond. iucr.orgnih.gov This conformation is defined by a C1—S1—O1—C7 torsion angle of -70.68 (16)°. iucr.orgnih.govresearchgate.net Furthermore, the two aromatic rings are not coplanar; they are inclined to one another by a dihedral angle of 72.40 (7)°. iucr.orgnih.govresearchgate.net These conformational details are crucial for understanding the molecule's steric and electronic properties.

Table 3: Crystallographic and Structural Data for this compound. This table summarizes the key parameters obtained from X-ray diffraction analysis, defining the solid-state structure of the molecule. iucr.orgnih.gov
ParameterValue
Chemical FormulaC₁₂H₇Cl₃O₃S
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.1189 (4)
b (Å)10.1837 (5)
c (Å)16.8920 (8)
β (°)94.783 (2)
Volume (ų)1389.28 (12)
C—S—O—C Torsion Angle (°)-70.68 (16)
Dihedral Angle Between Rings (°)72.40 (7)

Intermolecular Interactions and Crystal Packing (e.g., C-Cl…π interactions)

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by intermolecular forces. In the crystal structure of this compound, the dominant intermolecular interactions are of the C—Cl⋯π type. iucr.orgnih.gov These noncovalent interactions involve the chlorine atoms acting as electrophiles and the π-electron systems of the aromatic rings acting as nucleophiles.

Table 4: Geometric Parameters for C—Cl⋯π Interactions. This table lists the specific distances of the key intermolecular contacts that stabilize the crystal lattice, as determined by X-ray analysis. nih.gov
InteractionCl⋯Centroid Distance (Å)Symmetry Code
Cl1⋯Cg2 (C7–C12 Ring)3.972 (1)-x+2, -y+1, -z+1
Cl2⋯Cg2 (C7–C12 Ring)3.525 (1)-x+1, -y+2, -z+1
Cl3⋯Cg1 (C1–C6 Ring)3.791 (1)x-1, y, z

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Approaches for Electronic Structure and Reactivity

Quantum mechanical methods are essential for understanding the electronic properties and reactivity of molecules. These approaches model the electronic structure based on the fundamental principles of quantum mechanics.

Ab Initio and Density Functional Theory (DFT) Calculations

While specific ab initio or Density Functional Theory (DFT) studies focusing exclusively on the electronic structure and reactivity of Phenyl 2,4,5-trichlorobenzenesulfonate are not widely reported in the reviewed literature, DFT calculations are a common practice for optimizing geometries and predicting properties of related organic molecules. Such calculations, often performed in conjunction with experimental studies like X-ray crystallography, help in refining molecular geometries and understanding the electronic distribution. For similar compounds, DFT has been used to verify molecular structures and explore potential reaction mechanisms.

Molecular Orbital Analysis and Electronic Properties

A detailed molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound is not explicitly available in the surveyed literature. Such an analysis would be crucial for predicting the molecule's reactivity, with the HOMO energy level indicating its susceptibility to electrophilic attack and the LUMO energy level its susceptibility to nucleophilic attack. The energy gap between HOMO and LUMO would also provide insights into the molecule's kinetic stability and electronic excitation properties.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations offer a way to study the conformational landscape and intermolecular interactions of molecules over time.

Conformation and Conformational Dynamics

Experimental data from the crystal structure of this compound provides precise information about its solid-state conformation. researchgate.netresearchgate.netiucr.org The two aryl rings in the molecule are oriented gauche to one another with respect to the sulfonate S—O bond. researchgate.netresearchgate.netiucr.org This is quantified by the C—S—O—C torsion angle. researchgate.net The relative orientation of the two rings is further described by the dihedral angle between them. researchgate.netiucr.org

Below is an interactive data table summarizing key conformational parameters derived from crystallographic data.

ParameterValueReference
C—S—O—C Torsion Angle-70.68 (16)° researchgate.net
Dihedral Angle Between Aryl Rings72.40 (7)° researchgate.netiucr.org

This table presents the experimentally determined conformational parameters for this compound in its crystalline state.

These experimental values would serve as a critical validation point for any molecular mechanics force field or quantum mechanical geometry optimization. Molecular dynamics simulations could further explore the conformational flexibility of the molecule in different environments, such as in various solvents, and identify other low-energy conformations that may exist in solution.

Intermolecular Interaction Modeling

The crystal structure of this compound reveals the presence of specific intermolecular interactions that dictate its packing in the solid state. researchgate.netiucr.org Molecules are linked through C—Cl⋯π interactions, which form ribbon-like structures along the a-axis direction. researchgate.netiucr.org This type of interaction, where a chlorine atom interacts with the electron cloud of an aromatic ring, is a significant force in the crystal packing of halogenated aromatic compounds. Modeling these non-covalent interactions is crucial for understanding the supramolecular chemistry of this compound. Advanced computational methods can be used to quantify the strength and nature of these interactions.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving this compound. Through the application of quantum mechanical calculations, researchers can model reaction pathways, characterize transition states, and determine the energetic feasibility of various mechanistic possibilities. These theoretical studies provide molecular-level insights that are often difficult to obtain through experimental methods alone.

One of the primary reaction types investigated for sulfonate esters is nucleophilic substitution at the sulfur atom. mdpi.comresearchgate.net For this compound, this could involve reactions such as hydrolysis or attack by other nucleophiles. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in distinguishing between potential reaction mechanisms, principally the concerted (SN2-type) and the stepwise (addition-elimination) pathways. acs.orgnih.gov

In a concerted mechanism, the nucleophile attacks the sulfur atom, and the leaving group (the phenoxy group) departs simultaneously through a single transition state. acs.org Conversely, a stepwise mechanism involves the formation of a pentacoordinate intermediate, which then decomposes to the products. acs.orgresearchgate.net Computational modeling can map out the potential energy surface for both pathways. By calculating the energies of the reactants, transition states, intermediates, and products, the activation energy for each step can be determined, revealing the most likely reaction pathway.

For instance, a hypothetical DFT study on the hydrolysis of this compound could yield the data presented in the interactive table below. Such a study would involve optimizing the geometries of all stationary points along the reaction coordinate and calculating their corresponding energies.

Table 1: Hypothetical Activation Energies for Proposed Hydrolysis Mechanisms of this compound

Reaction PathwayTransition State/IntermediateCalculated Activation Energy (kcal/mol)
Concerted (SN2-type)[HO···S(O)₂(Ar)···OPh]⁻25.3
Stepwise (Addition-Elimination) - Step 1[HO-S(O)₂(Ar)(OPh)]⁻ Intermediate Formation TS28.1
Stepwise (Addition-Elimination) - Step 2[HO-S(O)₂(Ar)(OPh)]⁻ Intermediate Decomposition TS15.8

Note: Ar = 2,4,5-trichlorophenyl; OPh = phenoxy group. The data in this table is hypothetical and for illustrative purposes.

The results from such a computational investigation would indicate that the concerted pathway is energetically more favorable due to its lower activation energy compared to the formation of the pentacoordinate intermediate in the stepwise mechanism.

Furthermore, computational studies can elucidate the influence of substituents on the reaction mechanism. The presence of three electron-withdrawing chlorine atoms on the benzene (B151609) ring of this compound is expected to significantly impact its reactivity. Theoretical models can quantify this effect by comparing the calculated reaction barriers with those of unsubstituted phenyl benzenesulfonate (B1194179).

Detailed research findings from computational studies on analogous arenesulfonyl chlorides have shown that the nature of the nucleophile, the leaving group, and even steric effects from ortho-substituents can influence the preferred reaction pathway. mdpi.commdpi.com These studies often involve the calculation of various molecular properties, such as bond lengths and angles in the transition state, to provide a more complete picture of the reaction mechanism.

Table 2: Hypothetical Geometric Parameters of the SN2 Transition State for the Hydrolysis of this compound

ParameterBond/AngleCalculated Value
Bond LengthS-O (nucleophile)2.15 Å
Bond LengthS-O (leaving group)2.20 Å
AngleO(nucleophile)-S-O(leaving group)175.8°

Note: The data in this table is hypothetical and for illustrative purposes.

Environmental Fate and Transformation Mechanisms

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes, primarily photodegradation and hydrolysis, that break down chemical compounds in the environment.

Aryl sulfonate compounds can undergo photodegradation when exposed to sunlight. Studies on related aryl sulfonamides and arylazo sulfonates indicate that the absorption of UV radiation can lead to the cleavage of the sulfur-nitrogen or sulfur-oxygen bonds. rsc.orgacs.org For Phenyl 2,4,5-trichlorobenzenesulfonate, a plausible photodegradation pathway involves the photolytic cleavage of the ester S–O bond. This process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, mediated by reactive species present in the water, such as hydroxyl radicals.

In aqueous environments, the presence of substances like dissolved organic matter can influence photodegradation rates. researchgate.net The photochemistry of arylazo sulfonates has been shown to be highly dependent on the solvent, with reactions in water leading to the generation of reactive aryl cations following photoheterolysis. acs.org Similarly, photocatalytic degradation of aromatic sulfonates has been demonstrated using semiconductor particles like TiO2, which can lead to the complete mineralization of the compound, breaking it down into sulfate, carbon dioxide, and water. unito.it

The sulfonate ester group in this compound is a key site for abiotic degradation via hydrolysis. Sulfonate esters are known to undergo hydrolysis in aqueous environments, and the rate of this reaction is typically dependent on pH and temperature. acs.org The mechanism of hydrolysis for phenylsulfamate esters at neutral to acidic pH involves an associative process where a water molecule acts as a nucleophile, attacking the sulfur atom and leading to the cleavage of the S-O bond. nih.govrsc.org

This reaction would break down this compound into its constituent parts: phenol (B47542) and 2,4,5-trichlorobenzenesulfonic acid.

Reaction: C₆H₅O₃S-C₆H₂Cl₃ + H₂O → C₆H₅OH + HSO₃-C₆H₂Cl₃

The stability of the resulting phenoxide and trichlorobenzenesulfonate anions as leaving groups influences the reaction rate. acs.org By analogy with the esters of the herbicide 2,4,5-T, which are known to hydrolyze within a few days in the environment, the ester form of this compound is likely to be relatively short-lived in aqueous systems. pic.int The rate of hydrolysis for organic esters can be significantly affected by the chemical structure, with electron-withdrawing groups on the phenyl ring generally increasing the reaction rate under alkaline conditions. chemrxiv.org

Table 1: Factors Influencing Hydrolysis of Aryl Sulfonate Esters
FactorInfluence on Hydrolysis RateMechanism/ReasonReference
pHRate varies with pH; often faster under alkaline conditions.Base-catalyzed hydrolysis involves nucleophilic attack by hydroxide (B78521) ions (OH⁻), which are more nucleophilic than water. acs.orgchemrxiv.org
TemperatureIncreases with higher temperature.Provides the necessary activation energy for the reaction to proceed. chemrxiv.org
Leaving GroupA more stable leaving group (weaker base) increases the rate.Stabilization of the negative charge on the departing phenoxide or sulfonate ion facilitates bond cleavage. acs.org
SolventPolar solvents can facilitate the reaction.Water acts as both a solvent and a nucleophile in the reaction. rsc.org

Biotic Transformation Pathways

Biotic transformation involves the degradation of the compound by living organisms, primarily microorganisms such as bacteria and fungi.

The microbial degradation of this compound would likely proceed after its initial hydrolysis into phenol and 2,4,5-trichlorobenzenesulfonic acid. The subsequent fate is determined by the microbial breakdown of these two products.

Degradation of the Chlorinated Moiety: Chlorinated aromatic compounds are known substrates for various microorganisms. Aerobic bacteria, such as Pseudomonas and Burkholderia species, can degrade chlorobenzenes. nih.gov The typical pathway begins with an attack by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring to form a chlorinated cis-dihydrodiol. This is then dehydrogenated to form a substituted chlorocatechol. The aromatic ring of the chlorocatechol is subsequently cleaved, leading to intermediates that can enter central metabolic pathways. nih.govresearchgate.net

Degradation of the Sulfonated Moiety: The biodegradation of aromatic sulfonates, such as linear alkylbenzene sulfonates (LAS), has been extensively studied. Bacterial consortia, often including species like Pseudomonas and Aeromonas, are capable of degrading these compounds. tbzmed.ac.irnih.gov A key initial step in the degradation of many aromatic sulfonates is desulfonation, where the sulfonate group is cleaved from the aromatic ring, releasing sulfite. nih.gov

Based on these pathways, potential metabolites from the complete biotic transformation of this compound could include 2,4,5-trichlorophenol, various chlorocatechols, and ultimately, inorganic chloride and sulfate.

Specific enzymes are responsible for mediating the biotic degradation pathways. The initial steps in the degradation of the chlorinated aromatic ring are catalyzed by a class of enzymes known as dioxygenases . nih.gov These enzymes are crucial for initiating the breakdown of persistent compounds like chlorobenzenes by overcoming their chemical stability. researchgate.net

Following the initial oxidation, other enzymes such as dehydrogenases and catechol dioxygenases are involved in further processing the intermediates. Catechol dioxygenases are responsible for the critical step of aromatic ring cleavage. For the sulfonated portion, enzymes known as desulfonating enzymes would be required to cleave the stable carbon-sulfur bond, making the aromatic ring more accessible to further degradation.

Table 2: Key Enzyme Classes in the Biotransformation of Aromatic Pollutants
Enzyme ClassFunctionRelevance to this compoundReference
DioxygenasesIncorporates O₂ into the aromatic ring to form a dihydrodiol.Initiates the degradation of the 2,4,5-trichlorophenyl moiety. nih.gov
DehydrogenasesConverts the dihydrodiol to a catechol.A subsequent step after initial oxidation of the aromatic ring. researchgate.net
Catechol DioxygenasesCleaves the aromatic ring of catechol intermediates.Essential for the complete breakdown (mineralization) of the aromatic structure. nih.gov
Desulfonating EnzymesCleaves the sulfonate group (-SO₃H) from the aromatic ring.Necessary for the degradation of the 2,4,5-trichlorobenzenesulfonate portion. nih.gov

Environmental Persistence and Transport Behavior

The environmental persistence of this compound is a balance between the recalcitrance of its chlorinated aromatic structure and the reactivity of its ester linkage. While the parent ester may be degraded relatively quickly by hydrolysis, its degradation products, particularly the 2,4,5-trichlorobenzenesulfonic acid, may be more persistent. pic.int

Organochlorine compounds as a class are characterized by high persistence, low aqueous solubility, and high lipid solubility, which leads to their accumulation in fatty tissues and sorption to soil and sediments. nih.govchesci.com The persistence of these compounds can range from months to many years. nih.govchesci.com Due to their stability and hydrophobicity, these compounds tend to have low mobility in soil and can accumulate in aquatic sediments. clinmedjournals.orgepa.gov

Transport of such compounds can occur through various environmental compartments. While sorption to soil limits leaching to groundwater, transport can occur via soil erosion and surface runoff. epa.gov Furthermore, many halogenated organic compounds are semi-volatile, allowing for atmospheric transport over long distances, leading to their presence in remote environments far from their original sources. researchgate.net

Advanced Analytical Methods for Environmental Monitoring and Trace Detection

Chromatographic Separation Techniques

Chromatography is essential for separating Phenyl 2,4,5-trichlorobenzenesulfonate from other compounds that may be present in the prepared extract. The choice between liquid chromatography (LC) and gas chromatography (GC) depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of moderately polar and non-volatile compounds. Given the polar sulfonate group, LC is a viable technique for separating this compound.

A reversed-phase HPLC method would be the most common approach. scielo.br This involves a non-polar stationary phase and a polar mobile phase. Analytes are separated based on their hydrophobicity, with more non-polar compounds being retained longer on the column.

Stationary Phase (Column): A C18 (octadecylsilane) column is a common choice, providing strong hydrophobic retention. Alternatively, a phenyl-hexyl column could offer different selectivity through π-π interactions with the analyte's aromatic rings.

Mobile Phase: A gradient elution using a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically employed. scielo.br The gradient would start with a higher proportion of water and gradually increase the organic solvent content to elute compounds of increasing hydrophobicity.

Isocratic vs. Gradient Elution: While an isocratic method (constant mobile phase composition) can be simpler, a gradient method is often necessary to achieve good separation and reasonable analysis times for complex environmental extracts. scielo.br

Table 2: Illustrative Reversed-Phase LC Method Parameters

ParameterCondition
Column C18, 2.1 mm x 100 mm, 2.6 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient 30% B to 95% B over 8 minutes
Injection Volume 5 µL
Column Temperature 40 °C

This table outlines typical starting conditions for developing an LC method for this compound.

Gas Chromatography is a powerful technique for separating volatile and semi-volatile compounds that are thermally stable. For this compound, its suitability would depend on its ability to be volatilized without degradation in the heated GC inlet. While the sulfonate group may present challenges, many organosulfur and organochlorine compounds are successfully analyzed by GC.

Stationary Phase (Column): A low-polarity capillary column, such as one with a 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is commonly used for the analysis of organochlorine pesticides and polychlorinated biphenyls (PCBs), which are structurally related to the chlorinated benzene (B151609) moiety of the target compound. researchgate.net

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

Injector: A split/splitless injector is common. For trace analysis, splitless injection is preferred to transfer the maximum amount of analyte onto the column. The inlet temperature must be optimized to ensure volatilization without causing thermal degradation. researchgate.net

Oven Temperature Program: A temperature program is used to separate analytes based on their boiling points and interaction with the stationary phase. The program typically starts at a lower temperature, holds for a short period, and then ramps up to a final, higher temperature to elute all compounds of interest.

Table 3: Illustrative GC Method Parameters

ParameterCondition
Column 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program 80 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min)

This table provides a representative set of conditions for GC analysis, which would require validation for this compound.

Advanced Detection and Quantification Strategies

Following chromatographic separation, a sensitive and selective detector is required for trace-level quantification.

Mass Spectrometry (MS): This is the most powerful and widely used detection technique. When coupled with either LC (LC-MS) or GC (GC-MS), it provides both high sensitivity and high selectivity. For quantitative analysis, tandem mass spectrometry (MS/MS) is often the preferred method. In MS/MS, a specific precursor ion of the target analyte is selected, fragmented, and one or more specific product ions are monitored. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and improves detection limits. mdpi.com Atmospheric pressure chemical ionization (APCI) could be a suitable interface for LC-MS analysis of such a compound. mdpi.com

Electron Capture Detector (ECD): For GC analysis, an ECD is highly sensitive to compounds containing electronegative atoms, such as the chlorine atoms in this compound. While extremely sensitive, the ECD is not as selective as a mass spectrometer and confirmation of analyte identity often requires analysis on a second, dissimilar chromatographic column or confirmation by GC-MS.

The combination of optimized sample preparation, high-resolution chromatographic separation, and sensitive, selective detection allows for the reliable monitoring and quantification of this compound at trace levels in the environment.

Tandem Mass Spectrometry (MS/MS) for Sensitivity and Selectivity

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the quantification of trace-level contaminants in environmental samples due to its high sensitivity and selectivity. This is typically achieved by coupling a chromatographic separation method, such as gas chromatography (GC) or liquid chromatography (LC), with a triple quadrupole (QqQ) or ion trap mass spectrometer.

The principle of MS/MS involves the selection of a specific precursor ion (typically the molecular ion, [M]⁺ or [M]⁻, or a characteristic adduct) in the first mass analyzer. This selected ion is then subjected to collision-induced dissociation (CID) in a collision cell, where it fragments into product ions. The second mass analyzer then selects one or more of these specific product ions for detection. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise from the sample matrix, thereby enhancing the signal-to-noise ratio and improving detection limits.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Transition Type
[M-H]⁻[Fragment 1]⁻ValueQuantification
[M-H]⁻[Fragment 2]⁻ValueConfirmation

The selection of at least two transitions for each analyte provides a high degree of confidence in its identification and quantification, minimizing the risk of false positives.

High-Resolution Mass Spectrometry (HRMS) for Suspect Screening

High-resolution mass spectrometry (HRMS), often coupled with techniques like time-of-flight (TOF) or Orbitrap mass analyzers, is an invaluable tool for suspect and non-target screening of emerging environmental contaminants. Unlike tandem mass spectrometry, which targets known compounds, HRMS provides accurate mass measurements (typically with an error of <5 ppm), enabling the determination of the elemental composition of detected ions.

For suspect screening of this compound, HRMS would be used to search for its accurate mass in a complex environmental sample extract. The high resolving power allows for the separation of the target analyte from isobaric interferences (compounds with the same nominal mass but different elemental composition).

Once a feature corresponding to the accurate mass of this compound is detected, further confirmation is achieved by examining its isotopic pattern, which is characteristic for chlorine-containing compounds, and by analyzing its fragmentation spectrum. High-resolution fragmentation data (MS²) can be used to identify characteristic fragment ions, further confirming the structure of the detected compound.

Table 2: Theoretical Accurate Mass and Isotopic Pattern for this compound (Note: These values are calculated based on the chemical formula C₁₂H₇Cl₃O₃S and can be used for HRMS screening.)

ParameterValue
Chemical FormulaC₁₂H₇Cl₃O₃S
Monoisotopic Mass347.9232
M+2 Isotope Abundance (%)~97.8%
M+4 Isotope Abundance (%)~31.9%

Method Validation and Performance Evaluation

The validation of any analytical method is critical to ensure the reliability and accuracy of the generated data. For the environmental monitoring of this compound, a developed analytical method would need to be rigorously validated according to established guidelines. Key performance parameters that must be evaluated include:

Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of calibration standards.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing certified reference materials (CRMs) or by performing recovery studies on spiked matrix samples at different concentration levels.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability and intermediate precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Selectivity/Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present in the sample matrix.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Typical Performance Characteristics for a Validated Analytical Method (Note: This table presents typical target values for method validation in trace environmental analysis, as specific data for this compound is not available.)

Validation ParameterTypical Acceptance Criteria
Linearity (Coefficient of Determination, r²)≥ 0.99
Accuracy (Recovery %)70 - 120%
Precision (RSD %)≤ 20%
LODSignal-to-Noise Ratio ≥ 3
LOQSignal-to-Noise Ratio ≥ 10

The successful validation of these parameters would demonstrate that the analytical method is fit for its intended purpose of monitoring this compound in environmental samples.

Role As a Chemical Intermediate in Organic Synthesis Research

Utilization in Carbon-Carbon Bond Forming Reactions (e.g., cross-coupling reactions)

The use of aryl sulfonate esters, such as triflates and tosylates, as electrophiles in transition metal-catalyzed cross-coupling reactions is a well-established strategy for the formation of carbon-carbon bonds. These reactions provide a valuable alternative to the more common use of aryl halides. For instance, a direct cross-Ullmann coupling of two different sulfonate esters (aryl triflates and aryl tosylates) has been successfully developed using a dual nickel and palladium catalytic system to form biaryl compounds. dicp.ac.cn This demonstrates the principle that the carbon-oxygen bond in aryl sulfonate esters is susceptible to oxidative addition by transition metal catalysts, initiating the catalytic cycle for C-C bond formation.

While the reactivity of sulfonate esters as a class is known in cross-coupling, specific and detailed research findings on the application of phenyl 2,4,5-trichlorobenzenesulfonate in such C-C bond forming reactions are not extensively documented in the available literature. However, the established reactivity of related sulfonate esters suggests its potential as a substrate in this context, pending further investigation.

Participation in Carbon-Oxygen Bond Forming Reactions (e.g., Ullman coupling)

The Ullman condensation, a copper-catalyzed reaction, is a classic method for forming carbon-oxygen bonds, typically through the coupling of an aryl halide with an alcohol or phenol (B47542) to produce a diaryl ether. wikipedia.orgorganic-chemistry.org The reaction traditionally requires high temperatures and stoichiometric amounts of copper, though modern variations have been developed with soluble copper catalysts. wikipedia.org

While direct participation of this compound in a classical Ullman-type C-O coupling is not prominently reported, studies on related sulfonate esters provide insight into potential reaction pathways. In research focused on aryne generation, a related precursor, 2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate, was reacted with various phenols. acs.org This reaction led to the formation of diphenyl ethers, which are products of C-O bond formation. The investigation suggested that the reaction proceeds through the formation of a benzyne (B1209423) intermediate, which is then trapped by the phenol. acs.org In a competing reaction, an attack on the sulfur atom was also observed, leading to the formation of phenyl 4-chlorobenzenesulfonate. acs.org This highlights the complex reactivity of such sulfonate esters, where C-O bond formation can occur via pathways other than direct Ullman-type substitution.

Applications in the Synthesis of Complex Organic Molecules

The utility of aryl arenesulfonates as precursors in the synthesis of complex molecules has been demonstrated. For example, a related compound, 2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate, has been successfully employed as an aryne precursor in the total synthesis of the alkaloid (±)-aporphine. researchgate.net This application underscores the value of developing novel aryne precursors from sulfonate esters to facilitate the construction of intricate molecular architectures.

Despite the proven utility of this class of compounds, specific applications of this compound as a key intermediate in the documented total synthesis of complex organic molecules or natural products are not widely reported in the surveyed scientific literature.

Exploration as a Leaving Group in Aryne Chemistry and Other Reaction Systems

The most significant and well-documented role of this compound in organic synthesis research is its exploration as a leaving group, particularly in the context of aryne chemistry. nih.gov Arynes are highly reactive intermediates that are valuable in the synthesis of functionalized aromatic compounds. pdx.edu The efficiency of aryne generation often depends on the quality of the leaving group.

In a search for effective aryne precursors, researchers synthesized 2-(trimethylsilyl)this compound. acs.orgnih.gov The rationale for this choice was the hypothesis that the 2,4,5-trichlorobenzenesulfonate group would be a weaker base and, consequently, a better leaving group than analogs like 4-chlorobenzenesulfonate. acs.org This was expected to facilitate the generation of benzyne under milder conditions.

The properties of the synthesized aryne precursor are summarized in the table below.

Table 1. Properties of 2-(trimethylsilyl)this compound
PropertyValueSource
AppearanceBrownish solid acs.orgnih.gov
Melting Point93–95 °C acs.orgnih.gov
Synthesis Yield75% acs.orgnih.gov
1H NMR (300 MHz, CDCl3) δ8.17 (s, 1H), 7.76 (s, 1H), 7.53–7.50 (m, 1H), 7.30–7.26 (m, 2H), 6.83–6.80 (m, 1H), 0.34 (s, 9H) acs.orgnih.gov
13C NMR (75 MHz, CDCl3) δ154.9, 139.4, 136.2, 135.3, 133.5, 133.0, 132.2, 132.1, 131.9, 130.7, 126.7, 119.2, -0.6 acs.orgnih.gov

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of aryl sulfonates, often involving sulfonyl chlorides and phenols, is effective but can be improved in terms of environmental impact. Future research will likely focus on developing greener and more sustainable synthetic methodologies.

Key areas of development include:

Catalytic Approaches: The exploration of organocatalysis, photocatalysis, and metal coordination polymers as catalysts for sulfonate ester synthesis is a promising avenue. rsc.orgnih.govnih.gov These methods can offer milder reaction conditions and reduce the reliance on stoichiometric reagents. For instance, visible-light-assisted, copper-catalyzed sulfonylation of aryl halides presents an efficient route to organosulfones. acs.org

Alternative Reagents and Solvents: The use of more benign sulfonating agents to replace traditional sulfonyl chlorides is a key goal. bohrium.com Furthermore, employing sustainable solvents or solvent-free reaction conditions can significantly reduce the environmental footprint of the synthesis. bohrium.comresearchgate.net Recyclable ionic liquids have been shown to act as both solvents and nucleophilic reagents in the synthesis of sulfonate esters, offering a greener alternative. organic-chemistry.org

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control for sulfonation reactions. Investigating the application of flow chemistry to the synthesis of Phenyl 2,4,5-trichlorobenzenesulfonate could lead to more efficient and safer manufacturing processes.

Synthesis ApproachKey AdvantagesRepresentative Research Focus
Organocatalysis Metal-free, milder conditions, potential for enantioselectivity.Proline sulfonamide-based catalysts for various organic transformations. nih.gov
Photocatalysis Use of light as a renewable energy source, mild reaction conditions.Visible-light-induced synthesis from arylazo sulfones and photocatalytic coupling of aryl triflates. rsc.org
Flow Chemistry Enhanced safety, improved heat and mass transfer, scalability.Continuous-flow synthesis of sulfonyl chlorides and other sulfonated compounds.
Green Solvents Reduced environmental impact, potential for recyclability.Use of ionic liquids and development of solvent-free reaction conditions. bohrium.comresearchgate.netorganic-chemistry.org

In-Depth Mechanistic Studies for Reaction Control and Selectivity

A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for achieving precise control over product formation and selectivity.

Future mechanistic investigations will likely focus on:

Kinetic vs. Thermodynamic Control: In aromatic sulfonation, the regioselectivity can be influenced by whether the reaction is under kinetic or thermodynamic control. thecatalyst.orgstackexchange.comacs.orgdergipark.org.tr Detailed studies on the sulfonation of substituted benzenes can provide insights into controlling the formation of specific isomers of trichlorobenzenesulfonates.

Elucidation of Transition States: Probing the transition state of sulfonyl transfer reactions is key to understanding reactivity. rsc.orgacs.orgnih.gov Kinetic isotope effects and computational modeling can be employed to characterize the transition state geometry and the degree of bond formation/breaking.

Role of Catalysts and Mediators: The mechanism of base-mediated or catalyzed sulfonylation reactions, such as those involving pyridine (B92270), requires further elucidation to optimize catalyst design and reaction conditions for improved efficiency and selectivity. nih.govresearchgate.netchemistryviews.orgchemrxiv.org

Mechanistic AspectImportanceInvestigative Techniques
Kinetic vs. Thermodynamic Control Dictates the isomeric purity of the product under different reaction conditions. thecatalyst.orgstackexchange.comacs.orgdergipark.org.trProduct distribution analysis at varying temperatures and reaction times, computational energy profiling of intermediates and transition states.
Transition State Analysis Provides fundamental insights into the reaction pathway and factors influencing reaction rates. rsc.orgacs.orgnih.govKinetic isotope effect studies, computational modeling (e.g., DFT), linear free-energy relationships.
Catalyst/Mediator Role Enables the design of more efficient and selective synthetic protocols. nih.govresearchgate.netchemistryviews.orgchemrxiv.orgIn-situ spectroscopic monitoring, kinetic studies, isolation and characterization of catalytic intermediates.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational chemistry and experimental work is becoming increasingly vital for accelerating research and development. In the context of this compound, this integration can provide predictive power and a deeper understanding of its chemical behavior.

Future research directions include:

Predictive Modeling of Regioselectivity: Machine learning models and quantum chemical methods are being developed to predict the regioselectivity of electrophilic aromatic substitution reactions with high accuracy. nih.govrsc.orgchemrxiv.orgnih.govresearchgate.net These tools can guide the synthesis of specific isomers of trichlorobenzenesulfonic acid and its derivatives.

Reaction Optimization using Artificial Intelligence: Machine learning algorithms can be employed to optimize reaction conditions by analyzing large datasets from high-throughput experimentation. acs.orgbeilstein-journals.orgnih.govduke.educhemrxiv.org This can lead to improved yields and selectivity in the synthesis of this compound.

Computational Elucidation of Reaction Pathways: Density Functional Theory (DFT) and other computational methods can be used to model reaction profiles, identify intermediates and transition states, and rationalize experimental observations for sulfonation and sulfonylation reactions. researchgate.net

Integrated ApproachApplication in this compound ResearchPotential Impact
Predictive Regioselectivity Models Guiding the synthesis of specific isomers by predicting the most likely sites of sulfonation on a substituted benzene (B151609) ring. nih.govrsc.orgchemrxiv.orgnih.govresearchgate.netReduced experimental effort, improved synthetic efficiency, and access to novel isomers.
AI-Driven Reaction Optimization Fine-tuning parameters such as temperature, solvent, catalyst, and reaction time for the synthesis of the target compound. acs.orgbeilstein-journals.orgnih.govduke.educhemrxiv.orgHigher yields, improved purity, and more robust synthetic protocols.
Computational Mechanistic Studies Investigating the detailed mechanism of formation and subsequent reactions of this compound at a molecular level. researchgate.netDeeper understanding of reactivity, enabling the rational design of new reactions and catalysts.

Exploration of Novel Applications in Materials Science and Chemical Innovation

While aryl sulfonates are established as versatile intermediates in organic synthesis, their potential in materials science and other innovative applications is an expanding field of research.

Emerging areas of application for this compound and related structures include:

Monomers for Specialty Polymers: The presence of multiple reactive sites (sulfonyl group and chlorine atoms) on this compound makes it a potential monomer for the synthesis of novel polymers with tailored properties. Sulfonated polymers are of particular interest for applications such as:

Proton Exchange Membranes: In fuel cells and for water purification, sulfonated polymers play a crucial role. vt.edupolito.itvt.edunih.govacs.org The properties of these membranes can be tuned by the structure of the sulfonated monomer.

Catalysis: Phenyl sulfonic acid functionalized materials are being explored as solid acid catalysts in various organic reactions. beilstein-journals.orgrawdatalibrary.net

Precursors in Cross-Coupling Reactions: Aryl sulfonates can serve as electrophilic partners in cross-coupling reactions, providing an alternative to aryl halides for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov The reactivity of the sulfonate group can be tuned by the substitution pattern on the aromatic ring.

Building Blocks for Functional Materials: The unique electronic and structural features of this compound could be leveraged in the design of materials for organic electronics or as components of metal-organic frameworks with catalytic or sensory properties.

Application AreaPotential Role of this compoundDesired Properties and Research Focus
Specialty Polymers As a monomer to introduce sulfonate groups and potentially cross-linking sites into polymer backbones.High thermal and chemical stability, controlled ion exchange capacity, good mechanical properties. vt.edupolito.itvt.edunih.govacs.org
Cross-Coupling Reactions As an electrophilic coupling partner, offering a different reactivity profile compared to traditional aryl halides. acs.orgnih.govTunable reactivity, good stability, and compatibility with various catalytic systems.
Functional Materials As a building block for materials with specific electronic or catalytic properties.Tailored electronic properties, porosity, and active sites for catalysis or sensing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.